

Section 1: Frequently Asked Questions (Mechanisms & Pathways)

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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)-4-methylaniline

CAS No.: 946716-60-5

Cat. No.: B3172228

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Q1: What are the primary structural liabilities of **2-(4-Ethylphenoxy)-4-methylaniline** during forced degradation? A1: The molecule contains three highly reactive domains:

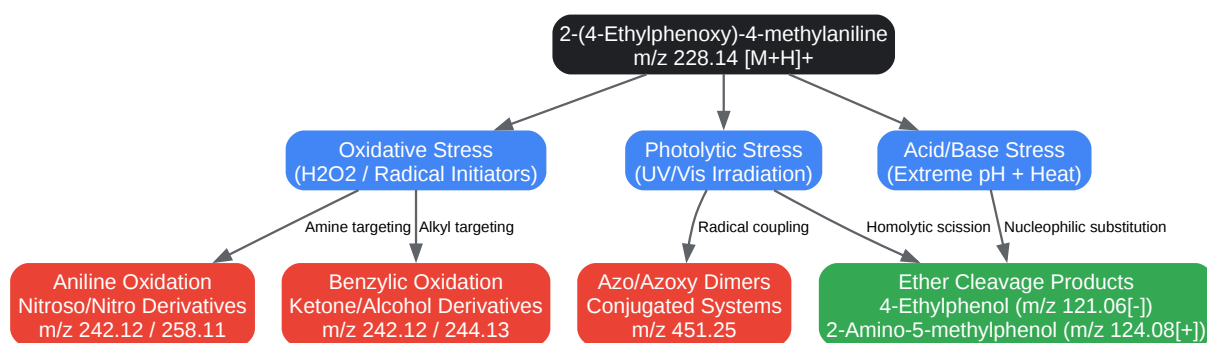
- The Primary Aniline: Anilines are highly susceptible to oxidation. The unshared electron pair on the nitrogen facilitates single-electron transfer, leading to N-centered radicals that rapidly form hydroxylamines, nitroso compounds, or couple to form azobenzene dimers[1],[2].
- The Diaryl Ether Linkage: While generally resistant to mild aqueous hydrolysis, the C-O-C bond undergoes homolytic cleavage under severe photolytic stress or oxidative ipso-substitution, yielding distinct phenolic and aminophenolic fragments[3],[4].
- The Benzylic Carbons: The ethyl and methyl groups are prone to autoxidation. The secondary benzylic carbon of the ethyl group is kinetically favored for radical abstraction, typically oxidizing to a ketone (acetophenone derivative)[5].

Q2: During photostability testing (ICH Q1B), I observe a rapid loss of the parent compound and the solution turns yellow/orange, but LC-MS shows poor mass balance. Where is my

compound going? A2: You are likely observing radical-mediated homocoupling. UV irradiation of anilines generates highly reactive intermediates that couple to form highly conjugated azo or azoxy dimers[2]. These polymeric species are deeply colored (hence the yellow/orange shift) and often precipitate out of solution or bind irreversibly to the column frit, leading to a loss of total peak area. Solution: Centrifuge the sample, analyze the pellet via solid-state techniques, or switch to a less retentive stationary phase (e.g., C4) to elute large dimers.

Q3: How can I differentiate between N-oxidation and benzylic oxidation, as both yield a +16 Da mass shift? A3: N-oxidation of the aniline yields a hydroxylamine, while benzylic oxidation yields an alcohol. Causality: Hydroxylamines are thermally labile and often show a characteristic neutral loss of 16 Da (-O) or 17 Da (-OH) in the MS/MS collision cell. Benzylic alcohols are more stable and typically show a neutral loss of 18 Da (-H₂O) upon fragmentation.

Section 2: Visualizing the Degradation Network

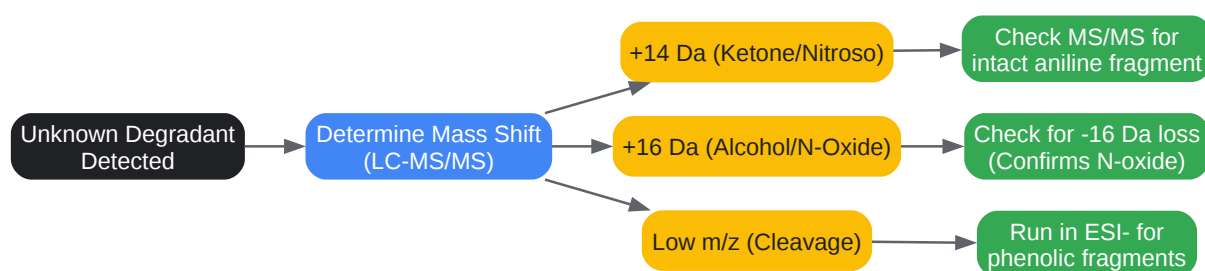


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Fig 1. Primary degradation pathways of **2-(4-Ethylphenoxy)-4-methylaniline** under stress conditions.

Section 3: Troubleshooting Guides (Analytical & Experimental)

Issue: Missing Ether Cleavage Fragments in ESI+ Symptom: After forcing diaryl ether cleavage, you detect 2-amino-5-methylphenol (m/z 124.08), but the corresponding 4-ethylphenol fragment is entirely missing from the chromatogram. Causality: The aminophenol fragment ionizes exceptionally well in positive electrospray ionization (ESI+) due to the basic primary amine. However, 4-ethylphenol lacks a basic protonation site and will not ionize in ESI+. Solution: Employ rapid polarity switching (ESI+/-) during the MS acquisition. 4-ethylphenol will readily deprotonate in ESI- to form the stable $[M-H]^-$ ion at m/z 121.06[6].



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Fig 2. Decision tree for identifying degradation products based on exact mass shifts.

Section 4: Quantitative Data & Diagnostic Ions

Table 1: Expected Degradation Products and Analytical Characteristics Summarizing the exact mass targets is critical for setting up your targeted MRM (Multiple Reaction Monitoring) or extracting ion chromatograms (EIC) from high-resolution MS data.

Degradant Class	Postulated Structure	Monoisotopic Mass	Expected m/z [M+H] ⁺	MS/MS Diagnostic Loss	Detection Mode
Parent Compound	2-(4-Ethylphenoxy)-4-methylaniline	227.13	228.14	m/z 122 (cleavage)	ESI+ / UV 254nm
N-Oxidation	N-Hydroxy derivative	243.13	244.13	-16 Da (-O)	ESI+
Benzylic Oxidation	Acetophenone derivative	241.11	242.12	-28 Da (-CO)	ESI+
Ether Cleavage (1)	2-Amino-5-methylphenol	123.07	124.08	-17 Da (-NH ₃)	ESI+
Ether Cleavage (2)	4-Ethylphenol	122.07	121.06 [M-H] ⁻	-15 Da (-CH ₃)	ESI-
Dimerization	Azo Dimer	450.23	451.24	m/z 226 (monomer)	ESI+ / APCI+

Section 5: Self-Validating Experimental Protocol

To ensure trustworthiness in your degradation profiling, you must utilize a Self-Validating Forced Degradation Workflow. This prevents the reporting of false artifacts generated inside the autosampler rather than during the actual stress phase.

Step-by-Step Methodology:

- **Stock Preparation:** Dissolve the API in LC-MS grade acetonitrile to 10 mg/mL. Dilute to a working concentration of 1 mg/mL using 50 mM ammonium acetate buffer (pH 6.0) to maintain aniline stability prior to stress.
- **Stress Application (The Matrix):**

- Oxidative: Add 3% H₂O₂ (v/v) at 40°C for 24 hours. Causality: Mild heating accelerates radical formation without thermally degrading the parent.
- Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² (ICH Q1B).
- Control: Maintain an unstressed sample in the dark at 40°C. Validation: Ensures degradants are strictly stress-induced, not solvent-mediated artifacts.
- Reaction Quenching (Critical Step): Add 10 mM sodium metabisulfite to the oxidative samples immediately after the 24-hour time point. Causality: Unquenched peroxide will continue to react with the aniline in the autosampler queue, leading to non-reproducible, time-dependent N-oxidation artifacts during the LC run.
- Orthogonal LC-MS/MS & DAD Analysis:
 - Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Validation Check: Use a Diode Array Detector (DAD) in series with the MS. Calculate the total peak area at the isosbestic point. The sum of the parent and degradant peak areas must equal 100% ± 5% of the control. A mass balance deficit proves the formation of volatile degradants or polymeric species that do not elute^[6].

Section 6: References

- ^[1]/^[2] Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. *Chemosphere*, 53(10), 1229-1234. [\[Link\]](#)
- ^[5]LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central (PMC).[\[Link\]](#)(Note: URL maps to related structural ether cleavage methodologies).
- ^[3]Endophytes in Lignin Valorization: A Novel Approach. PubMed Central (PMC).[\[Link\]](#) (Reference for diaryl ether bond cleavage).

- [6] Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry (2021). [\[Link\]](#)
- [4] Wang, G.-z., et al. (2013). A Novel Angular Dioxygenase Gene Cluster Encoding 3-Phenoxybenzoate 1',2'-Dioxygenase in *Sphingobium wenxiniae* JZ-1. Applied and Environmental Microbiology. [\[Link\]](#)

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